alpha,alpha'-Azocumene
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Overview
Description
Alpha,alpha’-Azocumene is an organic compound characterized by the presence of azo groups (-N=N-) linked to cumene (isopropylbenzene) units
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha,alpha’-Azocumene can be synthesized through the azo coupling reaction, which involves the reaction of diazonium salts with aromatic compounds. The typical synthetic route includes the following steps:
Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with cumene under basic conditions to form alpha,alpha’-Azocumene.
Industrial Production Methods: Industrial production of alpha,alpha’-Azocumene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha’-Azocumene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of alpha,alpha’-Azocumene can yield amines.
Substitution: The aromatic rings in alpha,alpha’-Azocumene can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Alpha,alpha’-Azocumene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha,alpha’-Azocumene involves its ability to undergo azo coupling reactions, which are facilitated by the presence of azo groups. These reactions typically involve the formation of a diazonium intermediate, which then reacts with an aromatic compound to form the final product. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Azobenzene: Similar in structure but with benzene rings instead of cumene units.
Azo dyes: A class of compounds with azo groups and various aromatic substituents.
Uniqueness of Alpha,alpha’-Azocumene: Alpha,alpha’-Azocumene is unique due to the presence of cumene units, which impart specific chemical properties and reactivity. This makes it distinct from other azo compounds and suitable for specialized applications in organic synthesis and materials science.
Properties
Molecular Formula |
C18H22N2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bis(2-phenylpropan-2-yl)diazene |
InChI |
InChI=1S/C18H22N2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
UCBZFPNTALHVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N=NC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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